Pentaerythritol tetra(2-ethylhexanoate) Pentaerythritol tetra(2-ethylhexanoate)
Brand Name: Vulcanchem
CAS No.: 7299-99-2
VCID: VC20840476
InChI: InChI=1S/C37H68O8/c1-9-17-21-29(13-5)33(38)42-25-37(26-43-34(39)30(14-6)22-18-10-2,27-44-35(40)31(15-7)23-19-11-3)28-45-36(41)32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3
SMILES: CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)(COC(=O)C(CC)CCCC)COC(=O)C(CC)CCCC
Molecular Formula: C37H68O8
Molecular Weight: 640.9 g/mol

Pentaerythritol tetra(2-ethylhexanoate)

CAS No.: 7299-99-2

Cat. No.: VC20840476

Molecular Formula: C37H68O8

Molecular Weight: 640.9 g/mol

* For research use only. Not for human or veterinary use.

Pentaerythritol tetra(2-ethylhexanoate) - 7299-99-2

Specification

CAS No. 7299-99-2
Molecular Formula C37H68O8
Molecular Weight 640.9 g/mol
IUPAC Name [3-(2-ethylhexanoyloxy)-2,2-bis(2-ethylhexanoyloxymethyl)propyl] 2-ethylhexanoate
Standard InChI InChI=1S/C37H68O8/c1-9-17-21-29(13-5)33(38)42-25-37(26-43-34(39)30(14-6)22-18-10-2,27-44-35(40)31(15-7)23-19-11-3)28-45-36(41)32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3
Standard InChI Key DRRMRHKHTQRWMB-UHFFFAOYSA-N
SMILES CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)(COC(=O)C(CC)CCCC)COC(=O)C(CC)CCCC
Canonical SMILES CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)(COC(=O)C(CC)CCCC)COC(=O)C(CC)CCCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator